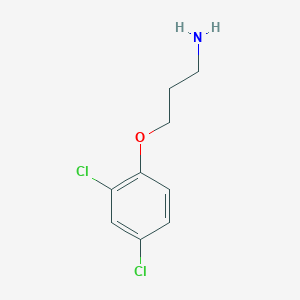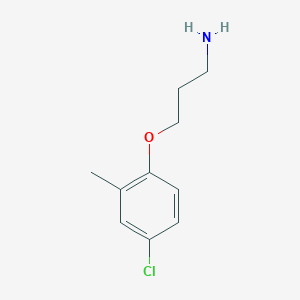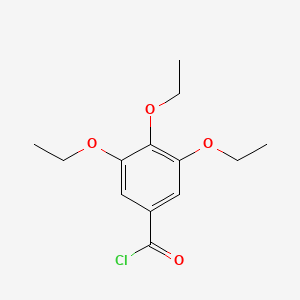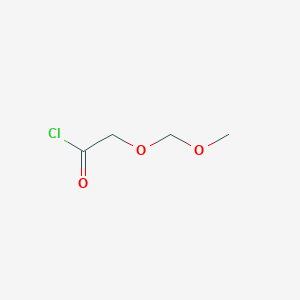
1-(3-氨基丙氧基)-2,4-二氯苯
描述
The compound “1-(3-Aminopropoxy)-2,4-dichlorobenzene” is a derivative of benzene, which is a common aromatic compound. It has an aminopropoxy group attached to it, which suggests it might have properties similar to other amines .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized using electrophilic and/or nucleophilic aromatic substitution reactions .Chemical Reactions Analysis
The compound could potentially undergo reactions typical of aromatic compounds, amines, and ethers. For instance, the aromatic ring might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
Amines are generally basic and can form salts with acids. They are also polar and can participate in hydrogen bonding . The presence of the aromatic ring and chlorine atoms could also impact the compound’s properties.科学研究应用
吸附到碳纳米管
1-(3-氨基丙氧基)-2,4-二氯苯由于其羟基和氨基官能团,与碳纳米管显示出显着的相互作用。这种相互作用可归因于羟基的给电子效应,它导致与碳纳米管或石墨烯表面产生强烈的给电子-受电子(EDA)相互作用。这一发现对于环境应用至关重要,特别是对于选择性去除污染物 (Chen、Duan、Wang 和 Zhu,2008 年)。
催化氧化
二氯苯化合物的催化氧化已在各种过渡金属氧化物上进行了探索。这些催化剂的活性取决于所使用的过渡金属氧化物,这对污染控制的环保应用具有重要意义 (Krishnamoorthy、Rivas 和 Amiridis,2000 年)。
微生物降解
对二氯苯化合物微生物降解的研究已经确定了能够利用这些化合物作为其唯一碳源和能源的特定微生物。这项研究对于解决环境污染的生物修复策略至关重要 (de Bont、Vorage、Hartmans 和 van den Tweel,1986 年)。
聚合反应
1-(3-氨基丙氧基)-2,4-二氯苯通过其衍生物可用于高分子量聚合反应。这些反应对于合成各种聚合物材料至关重要,这些材料在工业和技术领域具有潜在应用 (Kloppenburg、Jones 和 Bunz,1999 年)。
新型化合物的合成
该化合物已用于新型化合物的合成,展示了其作为复杂化学结构生产中中间体的作用 (Xiao-l,2015 年)。
作用机制
Target of Action
The compound 1-(3-Aminopropoxy)-2,4-dichlorobenzene is structurally similar to Prexasertib , a small molecule checkpoint kinase inhibitor. The primary targets of this compound are likely to be CHEK1 and CHEK2 , which play crucial roles in DNA damage response and cell cycle regulation .
Mode of Action
The compound’s interaction with its targets leads to the induction of DNA double-strand breaks , resulting in apoptosis . This means that the compound interferes with the normal functioning of the cell cycle, leading to cell death .
Biochemical Pathways
The compound may affect the polyamine biosynthetic pathway , which is very active during the growth of various cancer cells . By interacting with this pathway, the compound could potentially inhibit cellular proliferation .
Pharmacokinetics
For instance, therapeutic peptides, which are similar in size, usually undergo extensive proteolytic cleavage, resulting in short plasma half-lives .
Result of Action
The molecular and cellular effects of the compound’s action would likely include the induction of DNA double-strand breaks and subsequent apoptosis . This could lead to a decrease in the proliferation of cancer cells .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s effectiveness could be affected by the presence of other chemicals in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of light .
安全和危害
属性
IUPAC Name |
3-(2,4-dichlorophenoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQIPBKNAFAQFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286855 | |
| Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50911-63-2 | |
| Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50911-63-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4-Dichlorophenoxy)-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)
![1-[(4-Hydroxyphenyl)amino]anthracene-9,10-dione](/img/structure/B3269327.png)










